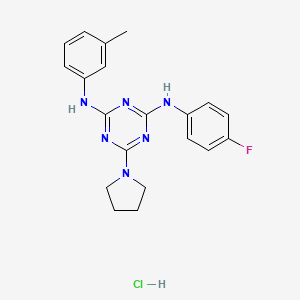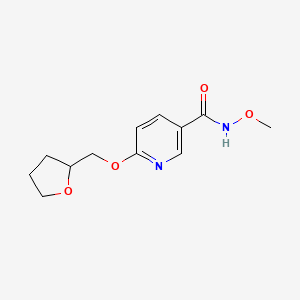![molecular formula C25H25N3O3S2 B2483655 N-benzo[e][1,3]benzothiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide CAS No. 361478-63-9](/img/structure/B2483655.png)
N-benzo[e][1,3]benzothiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives involves complex chemical reactions, aiming for specificity in functional group incorporation and structural fidelity. For example, compounds like benzothiazoles are synthesized through reactions that include condensation, cyclization, and sulfonation, demonstrating the chemical versatility and complexity involved in creating such molecules. These methodologies contribute to the broader field of heterocyclic chemistry, where the synthesis of benzothiazole derivatives is a focus due to their promising biological activities and potential applications in medicinal chemistry (Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including our compound of interest, is characterized by the presence of benzothiazole as a core structural motif. This heterocyclic framework imparts distinct chemical and physical properties to the molecules. X-ray crystallography and NMR spectroscopy are commonly employed techniques to elucidate the molecular structures of these compounds, providing detailed insights into their conformation, electronic distribution, and molecular interactions (Malmström et al., 2012).
Chemical Reactions and Properties
Benzothiazole derivatives engage in a variety of chemical reactions, reflecting their reactivity and functional group compatibility. These reactions include nucleophilic substitution, electrophilic addition, and cycloaddition, which are pivotal in modifying the molecular structure for desired properties and applications. The chemical behavior of these compounds under different conditions highlights their stability and reactivity, essential for their potential utility in chemical synthesis and drug design (Guo et al., 2021).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various domains. These properties are influenced by the molecular structure, functional groups, and intermolecular forces present in the compounds. Understanding these physical characteristics is crucial for determining the conditions under which these compounds can be used, stored, and applied in research and industrial settings (Hong et al., 2015).
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are fundamental aspects that define their application scope. These properties are dictated by the electronic nature of the benzothiazole ring and the substituents attached to it. Research into these chemical properties facilitates the exploration of benzothiazole derivatives in catalysis, material science, and as potential pharmacophores in drug discovery (Kamps et al., 2013).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
- Derivatives of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide have shown significant antimicrobial activities against pathogenic bacteria and Candida species. These compounds were more effective against fungi than bacteria, with particular effectiveness against C. utilis (Mokhtari & Pourabdollah, 2013).
Anticonvulsant Activity
- Novel benzothiazole coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant potential. Some compounds showed promising results in models of maximal electroshock in mice and also demonstrated interactions with nicotinic acetylcholine receptors (Khokra et al., 2019).
Anticancer Activity
- N-1,3-benzothiazol-2-ylbenzamide derivatives have been evaluated for their antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines, showing significant inhibitory effects on cell growth and proapoptotic effects, especially against breast cancer cell lines (Corbo et al., 2016).
Fluorescent Probes
- 2-(1-Benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives have been synthesized and investigated for their fluorescent properties, demonstrating potential as fluorescent probes with high quantum yield (Bodke et al., 2013).
Antimicrobial Agents
- Several benzothiazole derivatives, including 2-{4-(t-amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole, have shown potential as antimicrobial agents against various bacterial and fungal strains, demonstrating the variation in activity based on the structure of the cyclic amines in these derivatives (Shafiq et al., 2016).
Corrosion Inhibition
- Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions, showing high inhibition efficiencies and the potential for adsorption onto surfaces by both physical and chemical means (Hu et al., 2016).
Psychotropic Activity
- N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamide derivatives have been found to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action (Zablotskaya et al., 2013).
Propiedades
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-16-13-17(2)15-28(14-16)33(30,31)20-10-7-19(8-11-20)24(29)27-25-26-23-21-6-4-3-5-18(21)9-12-22(23)32-25/h3-12,16-17H,13-15H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQZNTNDQURAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2483572.png)

![N-(1-cyanocyclopentyl)-2-[methyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2483574.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2483579.png)
![1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate](/img/structure/B2483580.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2483581.png)

![N-Cyclohexyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2483585.png)
![3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483586.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2483587.png)
![1-Bromo-8-chlorodibenzo[b,d]furan](/img/structure/B2483588.png)


![4'-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483593.png)